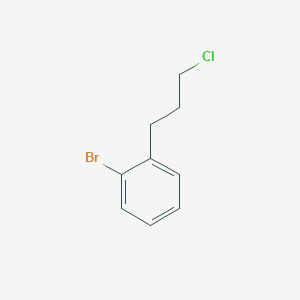

1-Bromo-2-(3-chloropropyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2-(3-chloropropyl)benzene is an organic compound belonging to the class of halogenated aromatic compounds. It is characterized by the presence of a bromine atom and a chloropropyl group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloropropyl)benzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine and chloropropyl groups. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as purification and distillation to achieve high purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(3-chloropropyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile.

Oxidation and Reduction Reactions: It can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

1-Bromo-2-(3-chloropropyl)benzene serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for electrophilic aromatic substitution reactions, making it a valuable building block for synthesizing substituted benzene derivatives .

Synthesis Pathways

The synthesis typically involves bromination reactions where this compound can be derived from simpler aromatic compounds through controlled halogenation processes. For example, bromination of 3-chloropropylbenzene can yield this compound under specific conditions.

Material Science

Development of New Materials

In material science, this compound is explored for developing new materials with tailored properties. It can be incorporated into polymer systems to enhance their mechanical and thermal properties. The introduction of halogen groups can modify the solubility and reactivity of polymers, leading to innovative applications in coatings and composites.

Biological Studies

Biochemical Interactions

Research indicates that this compound may influence biological systems through its interaction with cytochrome P450 enzymes. Its potential inhibitory effects on these enzymes could alter drug metabolism, necessitating careful consideration in pharmacological contexts .

Antitumor Activity

Case studies have highlighted the antitumor efficacy of structurally related compounds that share similar halogen substitutions. These compounds have demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties worth investigating further .

Antitumor Efficacy Study

A study focused on the antitumor activity of halogenated benzene derivatives showed that compounds with similar structures inhibited the growth of breast cancer cells effectively. The IC50 values were reported in the low micromolar range, indicating significant cytotoxic potential against cancer cells.

Metabolic Profiling

In vitro studies assessed the metabolic pathways involving cytochrome P450 enzymes, revealing that this compound could alter the metabolism of co-administered drugs. This finding emphasizes the need for thorough metabolic profiling when considering this compound in therapeutic contexts .

Wirkmechanismus

The mechanism by which 1-Bromo-2-(3-chloropropyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form covalent bonds. This interaction can lead to various downstream effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-2-chlorobenzene

- 1-Bromo-3-chlorobenzene

- 1-Bromo-4-chlorobenzene

Comparison: 1-Bromo-2-(3-chloropropyl)benzene is unique due to the presence of the chloropropyl group, which imparts distinct chemical properties compared to other bromochlorobenzenes. This structural difference influences its reactivity and applications, making it suitable for specific research and industrial purposes .

Biologische Aktivität

1-Bromo-2-(3-chloropropyl)benzene, with the chemical formula C9H10BrCl and CAS number 57918-67-9, is an organobromine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a bromine atom and a chloropropyl group attached to a benzene ring. Its structure can be represented as follows:

his compound is primarily studied for its reactivity in organic synthesis and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effects against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A case study highlighted its ability to induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It has been suggested that it can bind to receptors, affecting signal transduction pathways related to cell survival and proliferation.

Toxicological Studies

Toxicity assessments have shown that while the compound possesses beneficial biological activities, it also exhibits cytotoxic effects at high concentrations. Studies on zebrafish embryos indicated developmental toxicity, with observed malformations at concentrations exceeding 100 µg/mL .

Comparative Analysis

To better understand the significance of this compound in biological contexts, it is useful to compare it with similar compounds. The table below summarizes key differences in biological activity among related brominated compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate |

Eigenschaften

IUPAC Name |

1-bromo-2-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDIKCHDLQSPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.